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molecular formula C12H12OS B8713042 3-(Benzylthio)-2-methylfuran CAS No. 61720-54-5

3-(Benzylthio)-2-methylfuran

Cat. No. B8713042
M. Wt: 204.29 g/mol
InChI Key: SIOJLMQQLOQCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04007287

Procedure details

Into a 25 ml round bottom flask equpped with magnetic stirrer, thermometer, reflux condenser and heating mantle is placed a solution containing 0.27 g (0.005 moles) of sodium methoxide in 3 ml of absolute methanol. With stirring and while maintaining the temperature at 25° C-30° C, 0.57 g (0.005 moles) of 2-methyl-3-furan thiol in 3 ml absolute methanol is added. The reaction mass is stirred for a period of 10 minutes. 0.86 g of benzyl bromide dissolved in 2 ml absolute methanol is then added to the reaction mass with stirring at 25° C. The reaction mass is heated to reflux (50° C-60° C) and maintained at this temperature with stirring for a period of 4 hours. The reaction mass is then allowed to cool down to room temperature and is admixed with 10 ml of water with stirring. The reaction mass is neutralized to a pH of 5-6 with one drop of 10% hydrochloric acid and 5 ml hexane is added with stirring. The mass is then transferred to a separatory funnel and the organic and aqueous phases are separated. The aqueous phase is diluted with 5 ml water and extracted with 7 ml of n-hexne. The hexane extracts are combined, washed with 5 ml saturated sodium chloride, dried over anhydrous sodium sulfate, and gravity filtered. The resulting solution is then concentrated to an amber oil using rotary evaporation under a water aspirator vacuum. NMR, IR and Mass Spectral analyses confirm that the major product isolated by GLC trapping has the structure: ##STR32##
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.86 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[SH:10].[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O>CO.Cl.CCCCCC>[CH2:11]([S:10][C:9]1[CH:8]=[CH:7][O:6][C:5]=1[CH3:4])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.57 g
Type
reactant
Smiles
CC=1OC=CC1S
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25 ml round bottom flask equpped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 25° C-30° C
STIRRING
Type
STIRRING
Details
The reaction mass is stirred for a period of 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
is then added to the reaction mass
STIRRING
Type
STIRRING
Details
with stirring at 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (50° C-60° C)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature
STIRRING
Type
STIRRING
Details
with stirring for a period of 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The mass is then transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the organic and aqueous phases are separated
ADDITION
Type
ADDITION
Details
The aqueous phase is diluted with 5 ml water
EXTRACTION
Type
EXTRACTION
Details
extracted with 7 ml of n-hexne
WASH
Type
WASH
Details
washed with 5 ml saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate, and gravity
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution is then concentrated to an amber oil
CUSTOM
Type
CUSTOM
Details
evaporation under a water
CUSTOM
Type
CUSTOM
Details
isolated by GLC trapping

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)SC1=C(OC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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